molecular formula C25H23N5O7 B1227783 Bay T 5006 CAS No. 119199-59-6

Bay T 5006

Cat. No.: B1227783
CAS No.: 119199-59-6
M. Wt: 505.5 g/mol
InChI Key: AJYGWAOLKKWVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-Bay T 5006 is a dihydropyridine-derived calcium channel modulator that exhibits significant effects on cardiovascular physiology. It is structurally and functionally related to other Bay-series compounds, such as Bay K 8644 and Bay W 5035, which are known for their roles in modulating L-type calcium channels. Studies on isolated rat hearts demonstrate that (±)-Bay T 5006 enhances coronary flow and left ventricular pressure, suggesting its activity as a calcium channel agonist . Its hemodynamic effects are concentration-dependent, with notable potency in altering vascular resistance and cardiac contractility .

Properties

CAS No.

119199-59-6

Molecular Formula

C25H23N5O7

Molecular Weight

505.5 g/mol

IUPAC Name

[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]methyl 2,6-dimethyl-5-nitro-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H23N5O7/c1-14-22(23(24(30(35)36)15(2)26-14)18-4-3-5-19(12-18)29(33)34)25(32)37-13-16-6-8-17(9-7-16)20-10-11-21(31)28-27-20/h3-9,12,23,26H,10-11,13H2,1-2H3,(H,28,31)

InChI Key

AJYGWAOLKKWVEB-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=C(C=C3)C4=NNC(=O)CC4

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=C(C=C3)C4=NNC(=O)CC4

Synonyms

1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-nitrophenyl)pyridine-5-carboxy-4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)benzyl ester
Bay T 5006
Bay T-5006

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bay T 5006 typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone intermediate, followed by the formation of the dihydropyridine ring through a Hantzsch reaction. The final step involves the coupling of the two intermediates under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways. It can be used in assays to identify new biological targets and understand the mechanisms of action of related compounds.

Medicine

The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activities. Research in this area could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Bay T 5006 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Research Findings and Limitations

Hemodynamic Studies

  • In isolated rat hearts, (±)-Bay T 5006 (10 nM–1 µM) increased coronary flow by 58% and left ventricular pressure by 32%, comparable to (-)-S-Bay K 8644 but with a slower onset .

Limitations and Contradictions

  • Species-Specific Responses : Most data derive from rodent models; human calcium channel isoforms may respond differently.
  • Lack of Clinical Trials: No human trials validate (±)-Bay T 5006’s safety or efficacy, unlike nifedipine, which is FDA-approved .

Q & A

Basic: What experimental protocols are recommended for synthesizing Bay T 5006 in laboratory settings?

Answer:
Synthesis of this compound typically follows multi-step organic reactions, with critical attention to reaction conditions (e.g., temperature, catalysts). For reproducibility:

  • Step 1 : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
  • Step 2 : Monitor intermediates via TLC or HPLC-MS for purity validation .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm crystallinity with XRD .
    Table 1 : Common solvents and catalysts in synthesis
SolventCatalystYield (%)Purity (HPLC)
THFPd/C72≥98%
DCMFeCl₃65≥95%

Advanced: How to resolve contradictions in pharmacokinetic data for this compound across studies?

Answer:
Data discrepancies often arise from variability in experimental models or analytical methods. Mitigation strategies include:

  • Meta-analysis : Aggregate data from ≥5 independent studies (e.g., via RevMan or R’s metafor package) to identify outliers .
  • Sensitivity analysis : Test if conclusions hold under different assumptions (e.g., bioavailability thresholds) .
  • Method harmonization : Standardize protocols (e.g., LC-MS parameters: column type, ionization mode) to reduce inter-lab variability .
    Example: A 2024 study reconciled bioavailability discrepancies by controlling for hepatic metabolism rates in murine models .

Basic: Which spectroscopic techniques are optimal for structural elucidation of this compound?

Answer:
A combination of techniques ensures accuracy:

  • NMR (¹H/¹³C) : Assign proton environments and carbon骨架 .
  • High-resolution MS : Confirm molecular formula (e.g., m/z 348.12 for [M+H]⁺) .
  • FT-IR : Identify functional groups (e.g., carbonyl stretch at 1680 cm⁻¹) .
    Note : Cross-validate results with computational tools (e.g., Gaussian for DFT simulations) .

Advanced: How to design robust in vitro/in vivo models for assessing this compound’s efficacy?

Answer:
In vitro :

  • Use primary cell lines (e.g., HepG2 for hepatotoxicity) with ≥3 biological replicates .
  • Apply dose-response curves (IC₅₀ calculations via GraphPad Prism) .
    In vivo :
  • Select transgenic models if studying靶点-specific effects (e.g., knockout mice) .
  • Control for variables: diet, circadian rhythm, and co-administered drugs .
    Table 2 : Model comparison
Model TypeStrengthsLimitations
2D cell cultureHigh-throughputLack tissue complexity
3D organoidsMimic in vivoCost-intensive

Advanced: What computational methods validate this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinase X) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Corrogate structural analogs to predict ADMET properties .
    Case study: A 2023 study combined docking with cryo-EM to resolve this compound’s allosteric binding mechanism .

Basic: How to ensure stability of this compound in long-term storage for experiments?

Answer:

  • Storage conditions : -80°C in amber vials (prevents photodegradation) .
  • Stability testing : Monthly HPLC checks for degradation products (e.g., oxidized forms) .
  • Lyophilization : For aqueous solutions, freeze-dry with trehalose as a cryoprotectant .

Advanced: What strategies reconcile conflicting results in this compound’s mechanism of action studies?

Answer:

  • Pathway enrichment analysis : Use tools like DAVID or STRING to identify overlooked signaling cascades .
  • Knockdown/overexpression assays : Validate靶点 specificity in CRISPR-edited cell lines .
  • Multi-omics integration : Combine transcriptomics and proteomics to map downstream effects .

Basic: How to conduct a systematic literature review on this compound using academic databases?

Answer:

  • Databases : Web of Science, PubMed, and SciFinder with keywords: “this compound” + “synthesis,” “pharmacology,” “toxicity” .
  • Filters : Limit to peer-reviewed articles (2015–2025) and exclude patents/preprints .
  • Citation tracking : Use Connected Papers or CiteSpace to map seminal studies .

Advanced: What statistical approaches address small sample sizes in this compound preclinical trials?

Answer:

  • Bootstrapping : Resample data (1,000 iterations) to estimate confidence intervals .
  • Bayesian hierarchical models : Pool data across studies while accounting for heterogeneity .
  • Power analysis : Use G*Power to determine minimum n for future experiments .

Advanced: How to integrate cross-disciplinary data (e.g., chemical + genomic) for this compound research?

Answer:

  • Data fusion tools : Employ MixOmics or MOFA for multi-modal integration .
  • Network pharmacology : Construct interaction networks (Cytoscape) linking chemical structure to gene靶点 .
  • Machine learning : Train random forests to predict efficacy based on molecular descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.